molecular formula C9H7BrN2 B1291492 7-Bromo-2-methylquinazoline CAS No. 552331-87-0

7-Bromo-2-methylquinazoline

Cat. No.: B1291492
CAS No.: 552331-87-0
M. Wt: 223.07 g/mol
InChI Key: FUJPMAXZVVBVEY-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinazoline: is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position distinguishes it from other quinazoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazoline typically involves the reaction of 4-Bromo-2-fluoro-benzaldehyde with acetamidine in the presence of dimethylacetamide (DMA) at elevated temperatures. The reaction mixture is heated to 140°C for 5 hours, followed by cooling and purification through flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2-methylquinazoline can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-2-methylquinazoline serves as a building block in the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.

Biology and Medicine: Quinazoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, antibacterial, and antifungal properties. The compound is also studied for its potential as an enzyme inhibitor .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their applications in crop protection and as active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinazoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the quinazoline core play crucial roles in binding to active sites, thereby inhibiting enzyme activity or modulating receptor functions. The exact molecular pathways depend on the specific biological target being investigated .

Comparison with Similar Compounds

    2-Methylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

    2,4-Dimethylquinazoline: Contains an additional methyl group, altering its chemical behavior and applications.

Uniqueness: 7-Bromo-2-methylquinazoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties.

Properties

IUPAC Name

7-bromo-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJPMAXZVVBVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626871
Record name 7-Bromo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-87-0
Record name 7-Bromo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-Bromo-2-fluoro-benzaldehyde (1 g, 4.9 mmol), acetamidine and DMA were mixed and heated to 140° C. for 5 hours. The mixture was cooled to room temperature and dried under vacuum. The mixture was purified by flash column afforded 47 mg product in 4% yield. MS (ESI) m/e 223 (M+1)+.
Quantity
1 g
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Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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